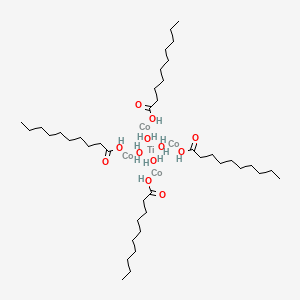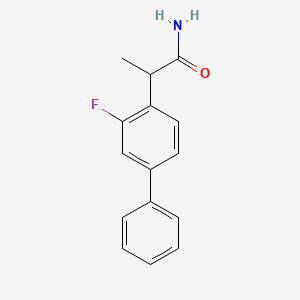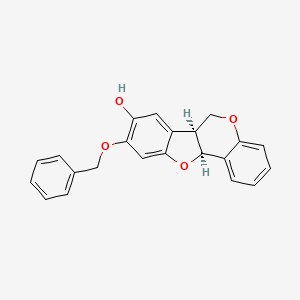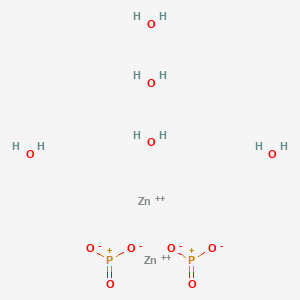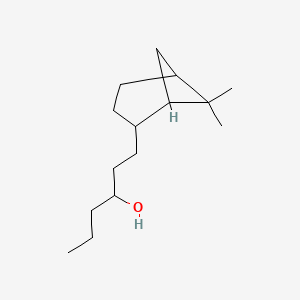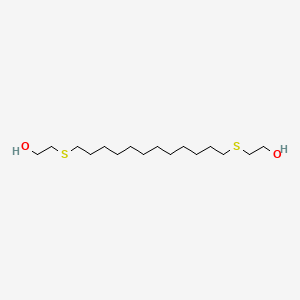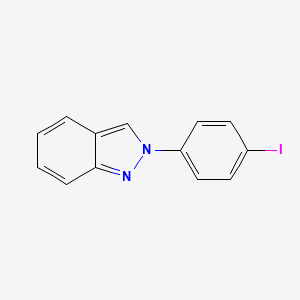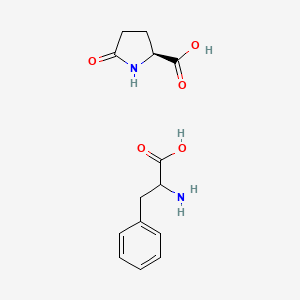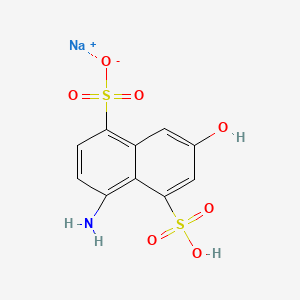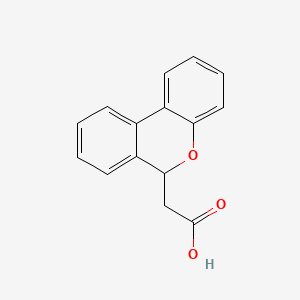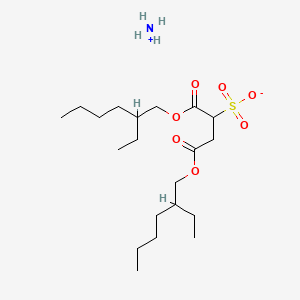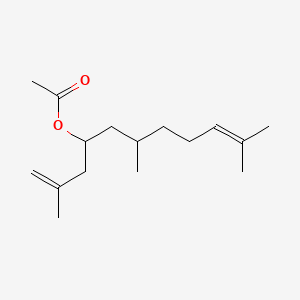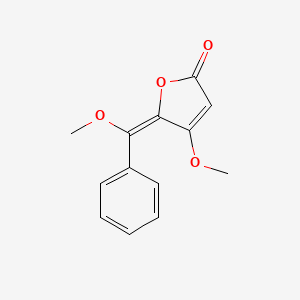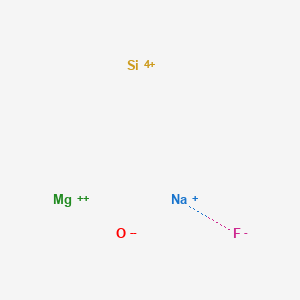
Magnesium sodium fluoride silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium sodium fluoride silicate is a compound that combines magnesium, sodium, fluoride, and silicate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium sodium fluoride silicate can be synthesized through solid-state reactions involving magnesium oxide, sodium fluoride, and silicon dioxide. The reaction typically occurs at high temperatures, around 900-1000°C, to ensure the formation of the desired compound. The process involves mixing the reactants in stoichiometric ratios and heating them in a furnace until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve the use of natural mineral sources such as forsterite and enstatite, which are treated with ammonium fluoride. This treatment leads to the formation of magnesium nesosilicates and fluoronesosilicates, which can then be processed further to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium sodium fluoride silicate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of magnesium and silicon.
Reduction: It can be reduced by strong reducing agents to form elemental magnesium and silicon.
Substitution: The fluoride ions in the compound can be substituted by other halides under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Halides: For substitution reactions.
Major Products Formed
The major products formed from these reactions include magnesium oxide, silicon dioxide, and various halide salts depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Magnesium sodium fluoride silicate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex silicates and fluorides.
Biology: Investigated for its potential use in biomaterials and as a component in dental materials due to its fluoride content.
Medicine: Studied for its potential use in drug delivery systems and as an anticancer agent.
Wirkmechanismus
The mechanism by which magnesium sodium fluoride silicate exerts its effects involves the interaction of its fluoride ions with biological systems. Fluoride ions can inhibit the activity of certain enzymes, leading to various biological effects. Additionally, the compound’s silicate component can interact with cellular structures, promoting the formation of biominerals and enhancing the mechanical properties of tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium silicate fluoride (Mg5(SiO4)2F2): Similar in structure but lacks sodium.
Sodium fluoride silicate (Na2SiF6): Contains sodium and fluoride but lacks magnesium.
Magnesium fluoride (MgF2): Contains magnesium and fluoride but lacks silicate and sodium.
Uniqueness
Magnesium sodium fluoride silicate is unique due to its combination of magnesium, sodium, fluoride, and silicate ions, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .
Eigenschaften
CAS-Nummer |
12314-64-6 |
|---|---|
Molekularformel |
FMgNaOSi+4 |
Molekulargewicht |
110.38 g/mol |
IUPAC-Name |
magnesium;sodium;oxygen(2-);silicon(4+);fluoride |
InChI |
InChI=1S/FH.Mg.Na.O.Si/h1H;;;;/q;+2;+1;-2;+4/p-1 |
InChI-Schlüssel |
UWSNFSMPJSLROD-UHFFFAOYSA-M |
Kanonische SMILES |
[O-2].[F-].[Na+].[Mg+2].[Si+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


